molecular formula C9H12Br2N2O B13870672 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine

Cat. No.: B13870672
M. Wt: 324.01 g/mol
InChI Key: OYKCLKFKCZGNBJ-UHFFFAOYSA-N
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Description

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, and an ether linkage to a dimethylethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine typically involves the following steps:

    Bromination: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Ether Formation: The dibromopyridine derivative is then reacted with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopyridine: A related compound with bromine atoms at positions 2 and 3.

    N-(2,5-Dibromopyridin-3-yl)pivalamide: Another similar compound with a pivalamide group instead of the dimethylethanamine moiety.

Uniqueness

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ether linkage to the dimethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12Br2N2O

Molecular Weight

324.01 g/mol

IUPAC Name

2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H12Br2N2O/c1-13(2)3-4-14-9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3

InChI Key

OYKCLKFKCZGNBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=NC=C1Br)Br

Origin of Product

United States

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